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Compound of Interest

Compound Name: 3-Chloro-2,5-difluoropyridine

Cat. No.: B104385

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that serves as a crucial
building block in the synthesis of various high-value chemical entities, particularly in the
pharmaceutical industry. Its unique substitution pattern, featuring both chlorine and fluorine
atoms, imparts specific reactivity and properties that are leveraged in the development of novel
therapeutics. This technical guide provides a comprehensive overview of the physical and
chemical properties of 3-Chloro-2,5-difluoropyridine, along with relevant safety information
and its application in drug discovery.

Physical Properties

The physical characteristics of 3-Chloro-2,5-difluoropyridine are summarized in the table
below. These properties are essential for its handling, storage, and use in various chemical
reactions.
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Property Value Reference
CAS Number 851179-00-5 [1]12]
Molecular Formula C5H2CIF2N [1][2]
Molecular Weight 149.53 g/mol [11[3]
Appearance Liquid [2]
Melting Point 10-12 °C [2]
Boiling Point 143.3 °C at 760 mmHg [2]
Density 1.451 g/cm3 [4]
Flash Point 40.5 °C [2]
Solubility Soluble in Chloroform, Ethyl

Acetate
Purity Typically 297% [2]

Experimental Protocols for Physical Property
Determination

While specific experimental protocols for 3-Chloro-2,5-difluoropyridine are not readily
available in the public domain, standard laboratory procedures are employed for the
determination of its physical properties.

Boiling Point Determination: The boiling point is typically determined using a distillation
apparatus at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor
phases are in equilibrium is recorded as the boiling point. For smaller quantities, a micro-boiling
point apparatus can be utilized.

Melting Point Determination: Given its low melting point, the melting point is determined by
cooling the liquid sample until it solidifies and then slowly heating it in a capillary tube in a
melting point apparatus. The temperature range over which the solid melts is recorded.
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Density Measurement: The density is measured using a pycnometer or a digital density meter
at a specified temperature. The mass of a known volume of the substance is determined, and
the density is calculated.

Solubility Testing: A qualitative assessment of solubility is performed by adding a small amount
of 3-Chloro-2,5-difluoropyridine to a test tube containing the solvent of interest (e.g.,
chloroform, ethyl acetate, water). The mixture is agitated, and the degree of dissolution is
observed. For quantitative analysis, a saturated solution is prepared, and the concentration of
the dissolved solute is determined using analytical techniques such as spectroscopy or
chromatography.

Chemical Properties and Reactivity

The reactivity of 3-Chloro-2,5-difluoropyridine is dictated by the electronic effects of the
halogen substituents and the nitrogen atom in the pyridine ring. The pyridine ring is electron-
deficient, and the fluorine and chlorine atoms further withdraw electron density, making the ring
susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen atom
are activated towards nucleophilic substitution. The fluorine atoms, being more electronegative
and better leaving groups in SNAr reactions on electron-deficient rings, are generally more
susceptible to displacement by nucleophiles than the chlorine atom. The chlorine at the 3-
position is less activated and would require more forcing conditions for substitution. Site-
selectivity in nucleophilic substitution reactions of polyhalogenated pyridines can be influenced
by the nature of the nucleophile and the reaction conditions.[5][6]

Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond in 3-Chloro-2,5-
difluoropyridine can participate in various palladium-catalyzed cross-coupling reactions, such
as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful
tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of
a wide range of substituents onto the pyridine core. The efficiency and selectivity of these
reactions often depend on the choice of catalyst, ligand, and reaction conditions.[7][8]

Application in Drug Discovery
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A significant application of 3-Chloro-2,5-difluoropyridine is its use as a key intermediate in
the synthesis of selective inhibitors of Protein Kinase C theta (PKCB8).[9] PKCB8 is a crucial
enzyme in T-cell signaling pathways, and its inhibition is a promising therapeutic strategy for
autoimmune and inflammatory diseases.[10][11] The unique substitution pattern of 3-Chloro-
2,5-difluoropyridine allows for the strategic introduction of various functional groups to build
complex molecules with high affinity and selectivity for the PKCB8 active site.[12][13]

The general workflow for utilizing 3-Chloro-2,5-difluoropyridine in a drug discovery program
is illustrated in the diagram below.

High-Throughput Screening Lead Optimization
(e.g, PKCB Inhibition Assay) (Structure-Activity Relationship)

Compound Library Generation Preclinical Candidate Selection

(Starting Material) (e.g., Cross-Coupling, SNAT)

Click to download full resolution via product page
Caption: General drug discovery workflow starting from 3-Chloro-2,5-difluoropyridine.

Spectroscopic Data

While the specific spectra for 3-Chloro-2,5-difluoropyridine are not publicly available, the
expected spectroscopic characteristics can be inferred from data on similar compounds.

1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,
corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and
coupling constants will be influenced by the adjacent halogen atoms.

e 13C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the
pyridine ring. The chemical shifts will be significantly affected by the attached halogen atoms,
with the carbons bonded to fluorine showing characteristic splitting due to C-F coupling.

e 19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and
is expected to show two distinct signals for the two non-equivalent fluorine atoms. The
chemical shifts and any F-F or F-H coupling will provide valuable structural information.

o FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and
C=N stretching vibrations within the aromatic ring. Strong absorptions corresponding to the
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C-Cl and C-F stretching vibrations are also expected.

o Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound. The isotopic pattern of the molecular ion peak will be
characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for M
and M+2).

Safety and Handling

3-Chloro-2,5-difluoropyridine is a chemical that should be handled with appropriate safety
precautions in a well-ventilated area.

o Hazard Statements: The Safety Data Sheet (SDS) indicates that this compound may be a
flammable liquid and vapor. It is also classified as causing skin and serious eye irritation, and
may cause respiratory irritation.[14]

o Precautionary Measures: Wear appropriate personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use
in a fume hood to avoid inhalation of vapors.

» First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If
inhaled, move to fresh air. Seek medical attention if irritation persists.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Chloro-2,5-difluoropyridine is a valuable and versatile building block in organic synthesis,
with significant applications in the field of drug discovery. Its distinct physical and chemical
properties, governed by its halogen substitution pattern, make it a key component in the
construction of complex molecular architectures. A thorough understanding of its properties,
reactivity, and safe handling procedures is essential for its effective utilization in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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